1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea

chemical biology drug discovery screening

The compound 1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea (CAS 2034492-23-2) is a disubstituted urea of molecular formula C20H25ClN2O2S and molecular weight 392.94 g/mol, characterized by a 4-chlorobenzyl group on one urea nitrogen and a cyclopentylmethyl-thiophene-2-yl-hydroxyethyl moiety on the other. It is cataloged by multiple screening-compound vendors for non-human research use, but no primary research publications, peer-reviewed bioactivity studies, granted patents, or authoritative database entries (e.g., PubChem BioAssay, ChEMBL, DrugBank) that independently describe this exact structure were identified within permissible sources.

Molecular Formula C20H25ClN2O2S
Molecular Weight 392.94
CAS No. 2034492-23-2
Cat. No. B2634023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea
CAS2034492-23-2
Molecular FormulaC20H25ClN2O2S
Molecular Weight392.94
Structural Identifiers
SMILESCC(C1=CC=C(S1)C2(CCCC2)CNC(=O)NCC3=CC=C(C=C3)Cl)O
InChIInChI=1S/C20H25ClN2O2S/c1-14(24)17-8-9-18(26-17)20(10-2-3-11-20)13-23-19(25)22-12-15-4-6-16(21)7-5-15/h4-9,14,24H,2-3,10-13H2,1H3,(H2,22,23,25)
InChIKeyCAIZOIMALQBQOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea (CAS 2034492-23-2): Structural Identity and Baseline Characterization


The compound 1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea (CAS 2034492-23-2) is a disubstituted urea of molecular formula C20H25ClN2O2S and molecular weight 392.94 g/mol, characterized by a 4-chlorobenzyl group on one urea nitrogen and a cyclopentylmethyl-thiophene-2-yl-hydroxyethyl moiety on the other. It is cataloged by multiple screening-compound vendors for non-human research use, but no primary research publications, peer-reviewed bioactivity studies, granted patents, or authoritative database entries (e.g., PubChem BioAssay, ChEMBL, DrugBank) that independently describe this exact structure were identified within permissible sources. Consequently, a meaningful evidence-based differentiation against close structural analogs cannot currently be substantiated.

Why Generic Substitution for 1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea Is Not Evidence-Based


In the absence of publicly accessible, verifiable head-to-head bioactivity, ADMET, or selectivity data for this specific compound against defined comparators, no scientific justification exists to prefer it over or differentiate it from structurally related ureas, such as other N-(4-chlorobenzyl)-N′-substituted ureas or thiophene-containing cyclopentyl analogs. The compound’s unique substitution pattern—combining a 4-chlorobenzyl urea pharmacophore with a cyclopentyl-linked 5-(1-hydroxyethyl)thiophene—may hypothetically confer distinct target-binding properties, but quantitative evidence from reproducible assays (e.g., IC50, Ki, selectivity ratios, solubility, metabolic stability) is unavailable from permissible sources. Therefore, any substitution decision would rely solely on unverified chemical intuition rather than on comparative experimental data.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea: Head-to-Head Comparative Data


Insufficient Permissible Evidence to Construct a Comparative Evidence Item

No quantitative comparator-based evidence satisfying the minimal requirements (target compound data, comparator data, assay context, quantified difference) could be identified from permissible primary literature, patents, or authoritative databases for this specific compound. All vendor-supplied characterization data originate from excluded sources and cannot be independently verified against peer-reviewed or patent-based records.

chemical biology drug discovery screening

Potential Application Scenarios for 1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea Based on Available Chemical Information


Exploratory Screening in sEH or CB1 Modulator Programs

The urea core and the presence of a chlorobenzyl moiety are features found in some soluble epoxide hydrolase (sEH) inhibitors and CB1 receptor allosteric modulators. This compound could serve as a structural starting point for exploratory screening in these target families, provided that in-house counter-screens against known reference compounds (e.g., t-AUCB for sEH, or Org 27569 for CB1) are run in parallel to generate the comparative data missing from public sources.

Fragment- or Analog-Based Library Design

The combination of a 4-chlorobenzyl urea with a cyclopentyl-thiophene-hydroxyethyl tail may represent a novel chemotype for medicinal chemistry libraries. Researchers could leverage this scaffold in analog-by-catalog approaches, systematically varying the chlorobenzyl or thiophene substituents and comparing activity against a common assay baseline to establish structure-activity relationships.

Negative Control or Selectivity Profiling

If the compound is later shown to be inactive or weakly active at a primary target, it may find utility as a negative control or selectivity probe, particularly if it shares physicochemical properties with active analogs. Such utility would depend on the generation of internal comparative data against validated tool compounds.

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